N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrroloquinoxaline core, which is a fused bicyclic system, and is substituted with a benzyl group, a cyano group, and a furan-2-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Addition of the Cyano Group: The cyano group is often introduced via a nucleophilic addition reaction using cyanide sources such as sodium cyanide.
Attachment of the Furan-2-carboxamide Moiety: This step involves the coupling of the furan-2-carboxamide group to the pyrroloquinoxaline core through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate
Properties
Molecular Formula |
C23H15N5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C23H15N5O2/c24-13-16-20-22(26-18-10-5-4-9-17(18)25-20)28(14-15-7-2-1-3-8-15)21(16)27-23(29)19-11-6-12-30-19/h1-12H,14H2,(H,27,29) |
InChI Key |
RUAGJOMEYWPGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.